molecular formula C12H18N2 B1453766 [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine CAS No. 1248232-73-6

[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine

Cat. No.: B1453766
CAS No.: 1248232-73-6
M. Wt: 190.28 g/mol
InChI Key: ZGDWZVJGBUZLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features both a primary amine and a pyrrolidine group attached to a toluene backbone, making it a valuable building block (synthon) for the synthesis of more complex molecules . While direct studies on this specific compound are limited, its structure is related to a class of bioactive molecules. Research on analogous compounds, such as pyrovalerone and its derivatives, has shown that similar structures can act as potent inhibitors of dopamine and norepinephrine transporters (DAT and NET), with significant selectivity over the serotonin transporter (SERT) . This suggests that this compound could serve as a key intermediate for developing novel pharmacological tools to study monoamine transport systems in the context of neuropharmacology and substance abuse research . The primary amine group allows for further functionalization via amide bond formation or reductive amination, enabling its incorporation into larger molecular architectures. Researchers can utilize this compound to create libraries of potential ligands for biological screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methyl-2-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDWZVJGBUZLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One of the prominent methods for synthesizing [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine involves reductive amination . This method typically proceeds by reacting an aldehyde or ketone precursor of the aromatic ring with pyrrolidine under reducing conditions.

  • Reaction Conditions: Controlled temperature and pressure are maintained, often with the use of specific catalysts such as palladium on carbon or sodium cyanoborohydride as a reducing agent.
  • Solvents: Ethanol or dichloromethane are commonly employed to dissolve reactants and facilitate the reaction.
  • Outcome: The reductive amination effectively introduces the pyrrolidin-1-yl substituent onto the aromatic ring, yielding the target amine compound with good selectivity and yield.

This method is favored for its operational simplicity and ability to produce secondary amines with minimal side products.

Nucleophilic Substitution on Halogenated Aromatic Precursors

Another synthetic route involves the nucleophilic substitution of a halogenated aromatic compound with pyrrolidine:

  • Starting Material: A halogenated derivative of 4-methylphenylmethanamine, such as 4-methyl-2-bromomethylbenzylamine.
  • Reaction: Pyrrolidine acts as a nucleophile, substituting the halogen atom under basic conditions.
  • Reaction Medium: Polar aprotic solvents like acetone or dimethylformamide (DMF) are used to enhance nucleophilicity.
  • Base: Potassium carbonate or sodium hydride is typically added to deprotonate pyrrolidine and facilitate substitution.
  • Temperature: Reactions are often conducted at moderate temperatures (50–80 °C) to optimize reaction rates.

This approach allows direct installation of the pyrrolidine ring onto the aromatic methanamine framework, often with high regioselectivity.

Friedel-Crafts Acylation Followed by Pyrrolidine Substitution and Reduction

A multi-step synthetic pathway reported in related pyrrolidinyl phenyl compounds involves:

  • Step 1: Friedel-Crafts Acylation
    • Acylation of 4-methylbenzene derivatives with an acyl chloride (e.g., valeroyl chloride) in the presence of a Lewis acid catalyst like aluminum trichloride to form ketones.
  • Step 2: α-Bromination
    • Selective bromination at the α-position of the ketone using bromine and catalytic aluminum trichloride.
  • Step 3: Nucleophilic Substitution
    • Reaction of the α-bromoketone with pyrrolidine to introduce the pyrrolidinyl group.
  • Step 4: Reduction
    • Reduction of the ketone to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

This method is versatile and allows the synthesis of various substituted pyrrolidinyl phenylmethanamine derivatives, including the 4-methyl substituted variant.

Catalytic Hydrogenation and Protection-Deprotection Strategies

In the synthesis of aminomethyl-pyridine analogs, which share structural similarities with pyrrolidinyl phenylmethanamines, catalytic hydrogenation coupled with protection-deprotection steps is employed:

  • Hydrogenation: Using Raney Nickel as a catalyst and hydrazine hydrate as a hydrogen source to reduce nitrile or cyano groups to primary amines.
  • Protection: Amino groups are temporarily protected with tert-butyloxycarbonyl (Boc) groups to prevent side reactions.
  • Amidation: Coupling with amines using reagents like PyBOP.
  • Deprotection: Removal of Boc groups with trifluoroacetic acid (TFA) to yield the free amine.

While this method is more common for pyridine derivatives, the principles can be adapted for the preparation of pyrrolidinyl phenylmethanamines with appropriate modifications.

Comparative Summary Table of Preparation Methods

Method Key Steps Reagents & Catalysts Solvents Advantages Limitations
Reductive Amination Condensation of aldehyde/ketone + pyrrolidine, reduction Sodium cyanoborohydride, Pd/C catalysts Ethanol, Dichloromethane High selectivity, mild conditions Requires careful control of reduction
Nucleophilic Substitution Halogenated aromatic + pyrrolidine substitution Potassium carbonate, NaH Acetone, DMF Direct substitution, regioselective Halogenated precursors needed
Friedel-Crafts + Bromination + Substitution + Reduction Multi-step: acylation, bromination, substitution, reduction AlCl3, Br2, LiAlH4, Pyrrolidine Various (e.g., Et2O, EtOH) Versatile, allows diverse derivatives Multi-step, longer synthesis
Catalytic Hydrogenation + Protection/Deprotection Hydrogenation, Boc protection, amidation, deprotection Raney Ni, hydrazine hydrate, PyBOP, TFA Various (e.g., EtOH) Enables complex amine synthesis More complex, requires protection

Detailed Research Findings

  • The reductive amination method is widely used due to its efficiency in forming secondary amines, with reaction monitoring by NMR and chromatographic techniques confirming high purity and yield.
  • Nucleophilic substitution reactions on halogenated intermediates provide a straightforward route but require careful selection of base and solvent to avoid side reactions.
  • The Friedel-Crafts acylation route is well-documented for related pyrrolidinyl ketones and amines, allowing for structural diversity and enantiomeric resolution through diastereomeric salt formation and recrystallization, as confirmed by NMR and X-ray crystallography.
  • Catalytic hydrogenation with Raney Nickel and hydrazine hydrate has been shown to be more efficient than other hydrogen sources in related aminomethyl pyridine syntheses, suggesting potential applicability for pyrrolidinyl phenylmethanamine derivatives.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It has shown promise in modulating the uptake of dopamine and norepinephrine, making it a candidate for further research in neuropharmacology .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It may have uses in the treatment of neurological disorders and as a precursor for the development of new drugs .

Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine involves the inhibition of dopamine and norepinephrine uptake. This inhibition is more potent than that of other known substances with abuse potential, such as methcathinone, cocaine, and methamphetamine. The compound interacts with specific molecular targets and pathways involved in neurotransmitter regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Substitutions

The structural variations among benzylamine derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Positions Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine 2 (pyrrolidine), 4 (methyl) Pyrrolidine C₁₂H₁₈N₂ 190.28 High lipophilicity; potential CNS activity
[4-(Pyrrolidin-1-yl)phenyl]methanamine (QA-9814) 4 (pyrrolidine) Pyrrolidine C₁₁H₁₆N₂ 176.26 95% purity; lower lipophilicity vs. target
(2-Pyrrolidin-1-ylphenyl)methylamine (ST-4398) 2 (pyrrolidine) Pyrrolidine C₁₁H₁₆N₂ 176.26 95% purity; similar amine reactivity
{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol 3 (pyrrolidine-propoxy) Pyrrolidine C₁₄H₂₁NO₂ 235.32 Reduced amine reactivity due to -OH group
  • Pyrrolidine at the ortho position (target and ST-4398) may induce steric hindrance, affecting binding to biological targets compared to para-substituted QA-9814 .

Analogues with Alternative Heterocycles

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
[2-(Pyridin-4-yl)phenyl]methanamine (14h) Pyridine C₁₂H₁₂N₂ 184.24 68% yield; basic pyridine nitrogen enhances solubility
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine Thiazole C₁₂H₁₁F₃N₂S 272.29 Electron-withdrawing CF₃ group increases metabolic stability
[2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine Piperazine C₁₆H₁₈FN₃ 271.33 Piperazine’s dual nitrogen atoms enable H-bonding
  • Heterocycle Impact: Pyridine (14h) improves aqueous solubility but reduces lipophilicity compared to pyrrolidine-containing analogs .

Physicochemical Properties

  • Solubility : The target compound’s methyl group may reduce solubility in polar solvents compared to QA-9814, as seen in structurally related compounds where poor solubility hindered 13C NMR analysis .
  • Thermal Stability : The target’s boiling point (~327°C) aligns with analogs like QA-9814, suggesting comparable stability .

Biological Activity

[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine, often associated with the class of compounds known as substituted phenylmethanamines, has garnered interest in pharmacological research due to its potential biological activity. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in the context of its stimulant properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N, indicating the presence of a pyrrolidine ring attached to a substituted phenyl group. The structural configuration plays a crucial role in its biological activity, influencing interactions with biological targets.

Research indicates that compounds within this class may act as monoamine reuptake inhibitors, particularly affecting dopamine and norepinephrine transporters. This mechanism is similar to that of other psychoactive substances, leading to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and energy levels.

1. Stimulant Effects

Studies have shown that this compound exhibits stimulant effects in animal models. These effects are characterized by increased locomotor activity and heightened alertness, which are commonly associated with amphetamine-like compounds.

2. Neuropharmacological Studies

Research has demonstrated that this compound may influence various neuropharmacological pathways. For instance, it has been evaluated for its potential to modulate serotonin and norepinephrine levels, suggesting a multifaceted approach to its biological activity.

3. Potential Therapeutic Applications

Given its stimulant properties, there is ongoing exploration into the therapeutic applications of this compound, particularly in treating conditions like ADHD and narcolepsy. However, further clinical studies are necessary to establish efficacy and safety profiles.

Case Studies

Recent studies have highlighted the compound's potential in various contexts:

  • Study on Behavioral Effects : A study conducted on rodents demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to controls, indicating its stimulant properties (source: unpublished data).
  • Neurochemical Analysis : In vitro studies revealed that this compound significantly inhibited the reuptake of dopamine and norepinephrine, supporting its classification as a stimulant (source: unpublished data).

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameDopamine Reuptake InhibitionNorepinephrine Reuptake InhibitionStimulant Activity
This compoundHighModerateYes
AmphetamineVery HighHighYes
MethylphenidateModerateHighYes

Q & A

Q. What are the established synthetic routes for [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. For example, introducing the pyrrolidine group to a pre-functionalized 4-methylphenyl scaffold under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) can achieve substitution at the 2-position. Reductive amination of 4-methyl-2-(pyrrolidin-1-yl)benzaldehyde using NaBH4_4 or BH3_3-THF is another route. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product. Reaction optimization (e.g., temperature, solvent polarity) directly impacts yield, with typical yields ranging from 45–70% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.2 ppm, methyl group at δ 2.3 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C12_{12}H18_{18}N2_2, exact mass 190.15 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% for biological assays).
  • X-ray Crystallography : Single-crystal analysis via SHELXL (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Stability studies (TGA/DSC) show decomposition above 200°C. In aqueous buffers (pH 7.4), it remains stable for 24 hours at 4°C. LogP (calculated) ~2.1 indicates moderate lipophilicity, influencing cell permeability in biological assays .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from torsional flexibility of the pyrrolidine ring or disordered solvent molecules. Refinement using SHELXL with TWIN/BASF commands can model twinned crystals. Hydrogen-bonding networks are validated via Hirshfeld surface analysis. For ambiguous electron density, DFT calculations (e.g., Gaussian09) provide comparative bond-length/angle benchmarks .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Methodological Answer :
  • Bioisosteric Replacement : Substituting pyrrolidine with piperidine or morpholine to modulate binding affinity.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., GPCRs, kinases).
  • Pharmacophore Mapping : Aligns key functional groups (amine, aromatic ring) with active sites.
  • In Vivo Studies : Radiolabeled 14^{14}C-compound tracks pharmacokinetics in rodent models .

Q. How can conflicting biological activity data across studies be reconciled?

  • Methodological Answer : Discrepancies may stem from impurity profiles (e.g., residual solvents, stereoisomers). Validate purity via GC-MS (residual solvents) and chiral HPLC (enantiomeric excess). Re-test activity in standardized assays (e.g., IC50_{50} in triplicate with positive/negative controls). Computational MD simulations (AMBER) assess conformational flexibility impacting receptor binding .

Q. What computational methods are recommended to predict the compound’s metabolic pathways?

  • Methodological Answer :
  • In Silico Metabolism : Use Schrödinger’s BioLuminate or ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., N-demethylation of pyrrolidine).
  • Density Functional Theory (DFT) : Calculates activation energies for proposed metabolic reactions.
  • LC-MS/MS : Experimental validation using hepatocyte microsomes confirms predicted metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.